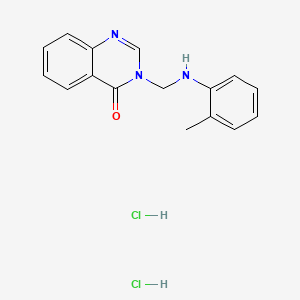

4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride

Description

4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride is a quinazolinone derivative featuring a 3-[(2-methylphenyl)aminomethyl] substituent and a dihydrochloride salt formulation. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The dihydrochloride salt enhances solubility and bioavailability, making it a candidate for therapeutic applications. This article compares this compound with structurally and functionally related quinazolinones, emphasizing synthesis, physicochemical properties, and biological activities.

Properties

CAS No. |

75159-49-8 |

|---|---|

Molecular Formula |

C16H17Cl2N3O |

Molecular Weight |

338.2 g/mol |

IUPAC Name |

3-[(2-methylanilino)methyl]quinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C16H15N3O.2ClH/c1-12-6-2-4-8-14(12)17-10-19-11-18-15-9-5-3-7-13(15)16(19)20;;/h2-9,11,17H,10H2,1H3;2*1H |

InChI Key |

LXMJFDPOSOYUJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride typically involves the following steps:

Condensation Reaction: : The starting materials, such as 2-methylphenylamine and a suitable carbonyl compound, undergo a condensation reaction to form an intermediate quinazolinone structure.

Hydrochloride Formation: : The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure purity and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form different oxidized derivatives.

Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized quinazolinones, reduced quinazolinones, and substituted quinazolinones, each with different biological and chemical properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(((2-methylphenyl)amino)methyl)-, dihydrochloride:

Chemistry: : Used as a building block for synthesizing more complex molecules.

Biology: : Investigated for its biological activities, such as antimicrobial and anticancer properties.

Medicine: : Explored for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to produce its biological activity. The exact mechanism of action can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Discussion of Substituent Effects

- Position of Methyl Group: The ortho-methyl in the target compound vs. para-methyl in 3-(4-methylphenyl)-4(3H)-quinazolinone alters electronic and steric profiles, impacting receptor interactions.

- Salt vs. Free Base : Dihydrochloride salts (e.g., target compound, ) exhibit higher solubility than free bases, critical for oral bioavailability .

- Complex Substituents: UR-9825’s triazole group enhances antifungal activity but increases synthetic complexity compared to the target compound’s simpler aminomethyl group .

Q & A

Basic: What are the optimal synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how do reaction conditions affect yield and purity?

Methodological Answer:

The synthesis of 4(3H)-quinazolinone derivatives typically involves condensation reactions between methyl 2-acylaminobenzoates and amine hydrochlorides. A robust protocol (Nielsen & Pedersen, 1980) uses phosphorus pentoxide (P₂O₅) and N,N-dimethylcyclohexylamine as reagents. Key parameters include:

- Temperature : Heating at 180°C for 45 minutes yields 4(3H)-quinazolinones, while increasing to 250°C produces 4-quinazolinamines .

- Solvent selection : Recrystallization solvents (e.g., diisopropyl ether, ethanol) significantly influence melting points and purity. For example, derivative 3i (R = o-tolyl) recrystallized in ethanol achieved 84% yield with m.p. 113°C .

- Substituent effects : Bulky aromatic amines (e.g., o-tolyl) reduce yields (40–85%) compared to aliphatic amines (up to 92%) due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.